(1R,4S)-2-azabicyclo[2.2.1]heptane
Description
The Significance of Bridged Nitrogen Heterocycles in Organic and Medicinal Chemistry
Bridged nitrogen heterocycles are a class of organic compounds that feature a nitrogen atom as part of a bicyclic or polycyclic ring system. These structures are of immense interest in both synthetic and medicinal chemistry. rsc.org Their presence is widespread in nature, forming the core of many alkaloids and other biologically active natural products. rsc.orgnih.gov In fact, an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.org
The significance of these scaffolds lies in their ability to introduce conformational constraint and present well-defined three-dimensional arrangements of functional groups. This is crucial for molecular recognition processes, such as the binding of a drug molecule to its biological target. The nitrogen atom itself can act as a hydrogen bond acceptor or a basic center, further influencing the compound's chemical and biological properties. The development of new synthetic methods, including transition metal-catalyzed C-H activation, has provided more direct and efficient access to these complex architectures. rsc.org
Conformational Rigidity and Stereochemical Control in Bicyclic Frameworks
A key advantage of bicyclic frameworks like azabicyclo[2.2.1]heptane is their inherent conformational rigidity. nih.gov Unlike flexible, open-chain molecules that can adopt numerous conformations, the bridged structure of these compounds significantly restricts their rotational freedom. uniroma1.it This pre-organization of the molecular shape can lead to an increase in binding affinity for a biological target, as less entropy is lost upon binding. acs.org
This rigidity also allows for precise stereochemical control. The fixed spatial arrangement of substituents on the bicyclic scaffold is a critical feature in the design of chiral catalysts and drugs. By carefully choosing the synthetic route, chemists can selectively prepare specific stereoisomers, which can exhibit vastly different biological activities. The ability to control the three-dimensional structure of a molecule is paramount in modern drug discovery, where the interaction between a drug and its target is highly dependent on their complementary shapes. nih.gov
Overview of (1R,4S)-2-Azabicyclo[2.2.1]heptane as a Chiral Building Block
This compound is a specific stereoisomer of 2-azabicyclo[2.2.1]heptane, a bicyclic amine with a norbornane-like structure. Its defined stereochemistry at the 1R and 4S positions makes it a highly valuable chiral building block in asymmetric synthesis. This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. chemimpex.com
One of the notable applications of this scaffold is in the synthesis of epibatidine (B1211577) analogues, which are potent nicotinic acetylcholine (B1216132) receptor agonists. The rigid framework of this compound allows for the precise positioning of pharmacophoric groups, leading to high affinity and selectivity for the target receptor. Its utility extends to the preparation of various other biologically active compounds, underscoring its importance as a foundational element in medicinal chemistry. chemimpex.com
Structural Diversity within the Azabicyclo[2.2.1]heptane Family: A Comparative Perspective
The azabicyclo[2.2.1]heptane family encompasses a variety of structural isomers, each with unique properties and applications. The position of the nitrogen atom within the bicyclic system and the stereochemistry of the bridgehead carbons and any substituents give rise to this diversity.
For instance, besides the 2-aza isomer, there are also 1-aza and 7-aza variants, each presenting different spatial arrangements and reactivity patterns. le.ac.ukrsc.org Furthermore, the introduction of substituents on the bicyclic core can lead to a multitude of stereoisomers, such as exo and endo isomers, which can exhibit distinct biological profiles. mdpi.com The synthesis of these different isomers often requires specific and sometimes complex synthetic strategies. pwr.edu.plrsc.org
The table below provides a comparative overview of some key isomers within the azabicyclo[2.2.1]heptane family, highlighting their structural differences.
| Isomer Name | Position of Nitrogen | Key Structural Feature |
| 1-Azabicyclo[2.2.1]heptane | At a bridgehead position | Torsionally strained, influencing reactivity. |
| 2-Azabicyclo[2.2.1]heptane | In the two-carbon bridge | Common scaffold for many biologically active compounds. |
| 7-Azabicyclo[2.2.1]heptane | At the one-carbon bridge | Often referred to as a "nor-tropane" analogue. |
This structural diversity allows chemists to fine-tune the properties of molecules based on the azabicyclo[2.2.1]heptane scaffold, enabling the exploration of a vast chemical space in the quest for new and improved therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMCBOAXJVARF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 1r,4s 2 Azabicyclo 2.2.1 Heptane in Medicinal Chemistry Research and Drug Design Excluding Clinical Human Trials
Design and Synthesis of Conformationally Constrained Amino Acid Analogues
The fixed orientation of substituents on the 2-azabicyclo[2.2.1]heptane core allows for the creation of rigid mimics of natural amino acids, which can be incorporated into peptides to enhance their properties.
The 2-azabicyclo[2.2.1]heptane framework serves as an effective, conformationally restricted proline mimic. Proline's unique cyclic structure imparts significant influence on peptide and protein secondary structure. By replacing proline with a bicyclic analogue, chemists can enforce even more defined backbone geometries, which can lead to increased metabolic stability and receptor affinity. Research has demonstrated the synthetic potential of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid to create a variety of bridgehead-substituted derivatives. researchgate.net These constrained proline analogues are valuable tools for probing peptide-protein interactions and for developing peptides with improved therapeutic potential. researchgate.net
The rigid scaffold of azabicyclo[2.2.1]heptane has been successfully incorporated into the design of protease inhibitors, particularly for viral proteases like the SARS-CoV-2 3CL protease (3CLpro). The defined stereochemistry of the bicyclic system helps to orient the pharmacophoric groups precisely within the enzyme's active site, leading to potent inhibition.
In one study, researchers designed and synthesized a series of peptidomimetic SARS-CoV-2 3CLpro inhibitors based on the structure of nirmatrelvir. nih.gov They incorporated a (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate moiety as a key building block. nih.govnih.gov The resulting compounds showed excellent inhibitory potency against the target enzyme and significant antiviral activity in vitro. nih.gov For instance, two compounds from the series, 1a and 2b , demonstrated notable 3CLpro inhibitory activities and antiviral effects against SARS-CoV-2. nih.gov
| Compound | 3CLpro IC₅₀ (nM) | Antiviral EC₅₀ (nM) |
| 1a | 18.06 | 313.0 |
| 2b | 22.42 | 170.2 |
| Nirmatrelvir (reference) | - | ~680 |
| Data sourced from a study on peptidomimetic SARS-CoV-2 3CL protease inhibitors. nih.gov |
Another research effort focused on peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors, again utilizing the [2.2.1]azabicyclic ring to improve pharmacokinetic properties. nih.gov The strategic replacement of a pyrrolidine (B122466) ring with the azabicyclic structure was aimed at enhancing metabolic stability, a critical factor in drug design. nih.gov
Scaffold Utilization for Receptor Ligand Development
The unique structural features of (1R,4S)-2-azabicyclo[2.2.1]heptane make it a versatile scaffold for designing ligands that target various receptors, particularly within the central nervous system (CNS). chemimpex.comchemimpex.com
The azabicyclo[2.2.1]heptane skeleton is a key component in the development of novel drug candidates for CNS disorders. Its rigid nature allows for the creation of compounds with high receptor selectivity and improved pharmacological profiles, potentially reducing side effects compared to more flexible molecules.
One area of significant research is its use in developing orexin (B13118510) receptor antagonists. The orexin system is implicated in regulating sleep, anxiety, and addiction. nih.gov Researchers have optimized a nonselective azabicyclo[2.2.1]heptane-based dual orexin receptor antagonist into selective orexin-1 receptor (OX1R) antagonists. nih.gov This work led to the discovery of JNJ-54717793, a candidate for clinical development to treat conditions like addiction and panic disorders. nih.gov The research involved synthesizing a library of compounds and evaluating their binding affinity at human orexin receptors.
| Compound | Human OX1R Kᵢ (nM) | Human OX2R Kᵢ (nM) | Selectivity (OX2/OX1) |
| (±)-6 | 1.8 | 1.7 | 0.9 |
| (±)-7 | 11 | 18 | 1.6 |
| 14 | 2.5 | 110 | 44 |
| 23 | 2.5 | 150 | 60 |
| Binding data for representative substituted azabicyclo[2.2.1]heptanes at human orexin receptors. nih.gov |
The this compound scaffold has proven to be an excellent platform for developing potent and selective ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for cognitive disorders like Alzheimer's disease and schizophrenia. wipo.int The nitrogen atom within the bicyclic system can participate in crucial hydrogen-bonding interactions, enhancing receptor affinity.
Researchers have synthesized bridgehead-substituted azabicyclo[2.2.1]heptane derivatives containing a pyridinyl substituent. nih.gov These compounds were evaluated for their affinity at α7 nAChRs and showed nanomolar potency with significant selectivity over the α4β2 nicotinic subtype, another major nAChR in the brain. nih.gov The synthetic strategy involved generating halogenated scaffolds that could then be diversified using Suzuki-Miyaura coupling reactions to produce a range of α7 nicotinic ligands. nih.gov
Beyond developing specific drug candidates, the this compound scaffold is a valuable tool in fundamental neuropharmacological research. chemimpex.comchemimpex.com Its constrained geometry allows for precise probing of receptor binding pockets. By systematically modifying substituents on the rigid core, researchers can map the structure-activity relationships (SAR) for a given receptor. This provides critical insights into the molecular mechanisms of receptor activation and modulation. The study of its derivatives as orexin nih.gov and nicotinic receptor ligands nih.gov are prime examples of how this scaffold helps to elucidate the specific interactions that govern ligand-receptor binding and functional activity.
Role as a Building Block for Complex Bioactive Molecules
The rigid bicyclic framework of this compound and its derivatives provides a conformationally constrained scaffold that is highly valuable in medicinal chemistry. This structural rigidity allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. Its utility as a chiral synthon facilitates the construction of complex, enantiomerically pure molecules, making it a key starting material in the synthesis of a wide array of therapeutic agents. chemimpex.com
Precursors to Carbocyclic Antiviral Agents and Neuraminidase Inhibitors
A significant application of the 2-azabicyclo[2.2.1]heptane scaffold, particularly the unsaturated lactam known as Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one), is in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity. researchgate.netnih.gov This lactam is a critical precursor for blockbuster antiviral drugs like Carbovir and Abacavir, which are used in the management of viral infections. researchgate.netnih.govresearchgate.net The synthetic versatility of the C=C double bond in the Vince lactam allows for diverse chemical modifications to create functionalized cyclopentane (B165970) frameworks, which mimic the sugar moiety of natural nucleosides. researchgate.netnih.gov
The synthesis of these antiviral agents involves several key steps. For instance, the synthesis of cyclopentane nucleotide monomers can begin with the dihydroxylation of (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one. google.com This process, often using reagents like osmium tetroxide, converts the double bond into a diol, which can be further manipulated to introduce the necessary functionalities for antiviral activity. google.com
Furthermore, the 2-azabicyclo[2.2.1]heptane skeleton is instrumental in developing neuraminidase inhibitors, a class of antiviral agents used to treat influenza. google.com (1R)-(−)-2-Azabicyclo[2.2.1]hept-5-en-3-one serves as a precursor for preparing potent inhibitors like Amino-peramivir. sigmaaldrich.comsigmaaldrich.com A patented method describes the highly selective asymmetric hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one to produce aldehydes that are key intermediates. google.com These intermediates can then be converted through steps like a Strecker reaction and ring-opening to furnish the cyclopentyl derivatives required for neuraminidase inhibition. google.com
| Reactant | Product/Intermediate | Application |
| (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | Carbovir, Abacavir | Antiviral Agents |
| (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | Neuraminidase Inhibitor Intermediate |
| (1R)-(−)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Amino-peramivir | Neuraminidase Inhibitor |
Synthesis of Carbocyclic Sugar Amines, Carbanucleosides, and Dinucleotide Analogues
The 2-azabicyclo[2.2.1]heptane framework is a cornerstone in the synthesis of carbanucleosides, where a carbocyclic ring replaces the furanose sugar of natural nucleosides. researchgate.net These analogues often exhibit enhanced metabolic stability and unique biological activities.
A key synthetic strategy involves the stereoselective synthesis of carbocyclic ribofuranosyl and arabinofuranosyl pyrimidine (B1678525) nucleosides from 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov This process utilizes a reductive C-N bond cleavage, promoted by reagents like sodium borohydride (B1222165), as a crucial step to open the bicyclic system and form the desired cyclopentane-based nucleoside structure. nih.gov Researchers have also developed synthetic routes to new adenine- and 6-substituted adenine (B156593) conformationally constrained carbocyclic nucleoside analogues starting from an optically active bicyclo[2.2.1]heptane compound. nih.gov
The synthesis of dinucleotide analogues has also been achieved using this versatile building block. A detailed synthetic method for 3'3'-cyclic dinucleotides, which are of interest as potential modulators of cellular signaling pathways, utilizes (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one as the starting material. google.com The synthesis begins with the osmylation of the lactam to produce a dihydroxy intermediate, (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, which serves as the foundation for constructing the modified cyclopentanyl nucleotide. google.com Similarly, nucleotide analogues incorporating an oxabicyclo[2.2.1]heptane ring system, which locks the pseudosugar moiety in a specific conformation, have been synthesized and studied for their interaction with purinergic receptors. nih.gov
| Starting Material | Synthetic Target | Class of Molecule |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Carbocyclic ribofuranosyl pyrimidine nucleosides | Carbanucleoside |
| Optically active bicyclo[2.2.1]heptane amine | Adenine-substituted carbocyclic nucleoside analogues | Carbanucleoside |
| (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 3'3'-cyclic dinucleotide analogues | Dinucleotide Analogue |
Design of Novel Therapeutic Agents in Oncology Research (mechanistic studies)
The unique structural characteristics of the 2-azabicyclo[2.2.1]heptane system have been leveraged in the design of novel agents for oncology research. Its rigid scaffold is used to create conformationally constrained nucleoside analogues that can interact with targets relevant to cancer therapy. nih.gov
Research has focused on the synthesis of new carbocyclic nucleoside analogues containing a bicyclo[2.2.1]heptane fragment as the sugar moiety. nih.gov In these studies, an amine group is synthesized from an optically active bicyclo[2.2.1]heptane compound, which is then used to construct a 6-chloropurine (B14466) intermediate. This intermediate is subsequently reacted with various amines to generate a library of adenine- and 6-substituted adenine nucleoside analogues. nih.gov These compounds have been evaluated for their anticancer activity, with X-ray crystallography confirming their specific stereochemical configuration. nih.gov
Furthermore, derivatives such as (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are considered valuable building blocks for creating novel therapeutic agents in oncology. chemimpex.com Mechanistic studies suggest that compounds derived from (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid may exert their anticancer effects by inducing apoptosis in cancer cells. The constrained bicyclic amino acid structure is incorporated into peptidomimetics or other complex molecules to improve metabolic stability and target affinity, opening pathways for the development of new cancer therapeutics. chemimpex.com
| Compound/Derivative | Research Area | Potential Mechanism |
| Carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton | Anticancer Activity | Not specified |
| (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives | Oncology Research | Induction of apoptosis |
Applications in Asymmetric Catalysis and Organocatalysis
Chiral (1R,4S)-2-Azabicyclo[2.2.1]heptane Derivatives in Asymmetric Synthesis
The this compound core serves as a versatile building block for the synthesis of more complex chiral molecules and auxiliaries. pwr.edu.pl The inherent rigidity and defined stereochemistry of the scaffold are instrumental in transferring chirality during synthetic transformations.
A key derivative, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a notable building block in synthetic organic chemistry. chemimpex.com The N-Boc protecting group facilitates controlled reactions, and the carboxylic acid moiety provides a handle for further functionalization, such as in peptide synthesis to create biologically active compounds. chemimpex.com This derivative's defined stereocenters are crucial for producing enantiomerically pure pharmaceuticals. chemimpex.com
The synthesis of functionalized 2-azabicyclo[2.2.1]heptanes can be achieved through stereoselective methods like the aza-Diels-Alder reaction. pwr.edu.pl For instance, reacting an imine derived from ethyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine with cyclopentadiene (B3395910) can yield the (1R,3R,4S) and (1S,3S,4R) diastereomers. pwr.edu.pl These derivatives can then be elaborated into various chiral ligands and catalysts.
Furthermore, the core structure is integral to creating novel drug candidates, particularly for central nervous system disorders, due to its unique three-dimensional shape. Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, provide efficient routes to oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further modified to create diverse libraries of bridged aza-bicyclic structures. researchgate.netrsc.org
Development of Organocatalysts Incorporating the Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold, analogous to proline, for the development of potent organocatalysts. smolecule.com These catalysts operate without a metal center, offering a greener and often more robust alternative for asymmetric transformations.
Constrained analogues of β-proline, such as 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, have been synthesized and evaluated in direct aldol (B89426) reactions. core.ac.uk In the reaction between acetone (B3395972) and 4-nitrobenzaldehyde, the bicyclic system demonstrated higher selectivity compared to its monocyclic counterpart, β-proline. core.ac.uk Computational studies suggest that the rigid conformation of the bicyclic catalyst plays a key role by influencing the geometry of the carboxylic acid group in the transition state, which is crucial for activating the electrophile and controlling facial selectivity. core.ac.uk
The development of organocatalysts based on this scaffold has also been applied to formal [4+2] cycloaddition reactions, enabling rapid and highly enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org The efficiency of these catalysts highlights the value of the constrained bicyclic amine in creating a well-defined chiral environment for the reaction to occur.
Ligand Design for Asymmetric Organometallic Catalysis
The this compound moiety is a cornerstone in the design of chiral ligands for asymmetric organometallic catalysis, where a chiral ligand coordinates to a metal center to induce enantioselectivity in a catalytic cycle.
A notable class of ligands developed from this scaffold are 2-azabicyclo[2.2.1]heptane-oxazolines. scilit.com These ligands have been synthesized and successfully applied in the asymmetric transfer hydrogenation of ketones. scilit.comresearchgate.net For example, a catalyst prepared in situ from [IrCl2(COD)]2 and a (1S,3R,4R)-2-azanorbornane-oxazoline ligand effectively catalyzed the transfer hydrogenation of acetophenone, producing (S)-1-phenylethanol with good yield and an enantiomeric excess (ee) of 79%. researchgate.net The rigid bicyclic backbone combined with the coordinating oxazoline (B21484) unit creates an effective chiral pocket around the iridium center.
The versatility of the scaffold allows for its incorporation into various ligand architectures. For instance, highly selective asymmetric hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one has been achieved using rhodium catalysts bearing chiral phosphine (B1218219) ligands like Kelliphite. google.com This reaction proceeds with high diastereoselectivity to furnish the corresponding exo-aldehyde, demonstrating the ligand's ability to control the approach of the substrate to the catalytic center. google.com The development of such ligands is crucial for the synthesis of complex, optically active molecules from simple unsaturated precursors. google.com
Advanced Spectroscopic and Computational Characterization of Azabicyclo 2.2.1 Heptane Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. For complex bicyclic systems like 2-azabicyclo[2.2.1]heptane, advanced NMR experiments are essential for unambiguous characterization.
Differentiation of Bicyclic Isomers and Diastereomers
Distinguishing between isomers and diastereomers of the 2-azabicyclo[2.2.1]heptane skeleton is crucial, and NMR spectroscopy provides clear indicators for this. For instance, differences in the ¹H-NMR spectra can be used to differentiate between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane structures. pwr.edu.pl
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable. columbia.edu These experiments provide information about the spatial proximity of protons, which is dependent on the stereochemistry of the molecule. columbia.eduresearchgate.net The presence or absence of cross-peaks in NOESY and ROESY spectra can help in assigning the relative configuration of substituents on the bicyclic ring. For example, NOESY has been used to confirm the exclusive formation of the exo epimer in certain reactions involving the (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one derivative. google.com
Furthermore, the analysis of coupling constants, particularly vicinal proton-proton coupling constants (³JHH), can provide valuable information about dihedral angles and, consequently, the conformation of the six-membered ring within the bicyclic system. acs.org
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netthieme-connect.de This technique has been instrumental in the study of 2-azabicyclo[2.2.1]heptane derivatives, often correcting initial misassignments based on other methods.
The analysis of the crystal structure of various 2-azabicyclo[2.2.1]heptane derivatives has provided precise information on bond lengths, bond angles, and torsional angles, revealing the inherent strain and conformational preferences of this bicyclic system. iucr.orgacs.org For instance, X-ray diffraction studies have shown that amides of 7-azabicyclo[2.2.1]heptane exhibit nitrogen pyramidalization in the solid state. acs.org The Cambridge Structural Database contains crystallographic data for derivatives such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov
The determination of the absolute configuration by X-ray crystallography often relies on the anomalous dispersion effect, particularly when a heavy atom is present in the structure. researchgate.netnih.gov For light-atom organic compounds, this effect can be weak, but modern techniques and careful data analysis can still provide reliable assignments. researchgate.net
Computational Chemistry Approaches for Understanding Structure-Reactivity Relationships
Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the structure, properties, and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) calculations have become a standard tool for investigating reaction mechanisms involving the 2-azabicyclo[2.2.1]heptane scaffold. These calculations can be used to model reaction pathways, identify intermediates and transition states, and predict the regioselectivity and stereoselectivity of reactions. researchgate.net
For example, DFT studies have been employed to elucidate the mechanism of ring-expansion reactions of 2-azabicyclo[2.2.1]heptane derivatives, which proceed through an aziridinium (B1262131) intermediate. pwr.edu.pl DFT calculations have also been used to rationalize the observed reactivity trends in the base-catalyzed hydrolysis of 7-azabicyclo[2.2.1]heptane amides. mdpi.com Furthermore, mechanistic investigations based on DFT have explained the stereoselective bromination and subsequent heterocyclization in the synthesis of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. researchgate.net
Theoretical Modeling of Conformational Landscapes and Stereoelectronic Properties
The conformational flexibility of the 2-azabicyclo[2.2.1]heptane system, although constrained, plays a significant role in its chemical behavior. Theoretical modeling can be used to explore the conformational landscape and identify the most stable conformers. researchgate.net
Computational studies have investigated the conformational properties of various derivatives, revealing the energy differences between different conformations such as chair and twist-boat forms. researchgate.net These analyses also shed light on the stereoelectronic properties of the molecule, which are influenced by the rigid bicyclic structure. For instance, computational analyses of 2-fluorobicyclo[2.2.1]heptan-7-ols have detailed the stereoelectronic interactions, including the presence of intramolecular hydrogen bonds. beilstein-journals.orgnih.gov
Gibbs Free Energy Calculations for Understanding Reaction Barriers and Transition States
Gibbs free energy calculations are crucial for understanding the thermodynamics and kinetics of chemical reactions. By calculating the Gibbs free energy of reactants, products, and transition states, it is possible to determine the feasibility of a reaction and the height of the activation energy barrier. chemguide.co.uk
In the context of 2-azabicyclo[2.2.1]heptane systems, Gibbs free energy calculations have been used to understand reaction barriers and the nature of transition states. mdpi.com For example, the calculated Gibbs free energies of activation for the base-catalyzed hydrolysis of 7-azabicyclo[2.2.1]heptane amides were found to be consistent with experimental kinetic data, explaining the observed low reactivity. mdpi.com These calculations often include considerations for solvation effects to provide a more accurate representation of the reaction in solution. mdpi.com
Q & A
Q. What are the most reliable synthetic routes for (1R,4S)-2-azabicyclo[2.2.1]heptane, and how can reaction conditions be optimized for yield and stereochemical purity?
The Diels-Alder reaction is a foundational method for synthesizing bicyclic scaffolds like this compound, using dienes and dienophiles to form the six-membered ring . For stereochemical control, chiral auxiliaries or catalysts (e.g., pseudo-enantiomeric ligands) can improve enantiomeric excess, though induction efficiency varies . Optimization involves solvent selection (e.g., CHCl), temperature control, and purification via flash chromatography or recrystallization .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structurally similar bicyclic amines?
H-NMR chemical shifts and coupling constants differ significantly between bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane derivatives. For example, the axial vs. equatorial proton environments in the norbornane-like structure of this compound produce distinct splitting patterns (e.g., δ 1.40–2.76 ppm for bridgehead protons) . 2D NMR (COSY, NOESY) is critical for resolving stereochemical assignments and detecting ring-expanded byproducts .
Q. What are the primary biological screening assays for evaluating the neuropharmacological potential of this compound?
Initial screening focuses on receptor-binding assays (e.g., GABA, nicotinic acetylcholine receptors) due to structural similarities to epibatidine analogs . Functional activity is assessed via electrophysiology or fluorescence-based calcium flux assays. IC values for enzyme inhibition (e.g., γ-aminobutyric acid aminotransferase) are quantified using spectrophotometric methods .
Advanced Research Questions
Q. How do stereochemical errors in early-stage synthesis impact downstream pharmacological activity, and what corrective strategies are recommended?
Misassignment of endo vs. exo stereochemistry (e.g., erroneous (1S,3R,4R) vs. (1R,3S,4S) configurations) can lead to pseudo-enantiomeric products with opposing biological effects . Corrective measures include X-ray crystallography for absolute configuration validation and chiral HPLC to confirm enantiopurity (>95% ee) . Computational DFT studies help rationalize reaction pathways to avoid byproducts like bicyclo[3.2.1]octane derivatives .
Q. What mechanistic insights explain the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives during nucleophilic substitution reactions?
Ring expansion occurs via aziridinium intermediate formation, where nucleophilic attack (e.g., by nitromethane) induces a strain-relief-driven rearrangement. Stereochemical inversion at the reaction center is confirmed by comparing (1S,3R,4R)-heptane precursors to (1S,4S,5R)-octane products via C-NMR and X-ray analysis . Kinetic studies reveal temperature-dependent selectivity for ring size .
Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to neurological targets like the α4β2 nicotinic receptor . QSAR models correlate substituent effects (e.g., fluorination at C6) with activity, as seen in analogs like (1R,4S)-6,6-difluoro derivatives, which show enhanced metabolic stability .
Q. What strategies resolve contradictions in biological activity data between structurally related bicyclic amines?
Comparative IC analysis of analogs (e.g., [32] vs. [33] in ) reveals that ring size and substituent placement (e.g., tropane vs. norbornane scaffolds) drastically alter target engagement. Use isoform-specific assays (e.g., kinase panels) and crystallographic ligand-target complexes to clarify structure-activity relationships .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
